2-Amino-3-(3-methoxy-2-methylphenyl)propanoic acid
Description
2-Amino-3-(3-methoxy-2-methylphenyl)propanoic acid is a non-proteinogenic α-amino acid characterized by a phenylalanine-like backbone with a 3-methoxy-2-methylphenyl substituent. The methoxy group at the 3-position and methyl group at the 2-position on the phenyl ring likely influence steric effects, lipophilicity, and electronic distribution, which can modulate solubility, bioavailability, and biological interactions.
Properties
IUPAC Name |
2-amino-3-(3-methoxy-2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-8(6-9(12)11(13)14)4-3-5-10(7)15-2/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARUXYJSWQQTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-methoxy-2-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Addition of Propanoic Acid Moiety: The amine is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-methoxy-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-3-(3-methoxy-2-methylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-methoxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs.
Antimicrobial Activity
- Thiazole-Linked Derivatives: Compounds like (S)-2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid () exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra, attributed to the thiazole moiety’s ability to disrupt bacterial membranes or enzymes.
- Target Compound : The methoxy-methylphenyl group may confer moderate antimicrobial activity, though likely less potent than thiazole-containing analogs.
Neuroactivity and Toxicity
- Doses >100 mg/kg are required for toxic brain levels.
- Target Compound: Absence of a methylamino group reduces neurotoxic risk, but the methoxy-methylphenyl group’s lipophilicity could influence central nervous system penetration.
Anti-Inflammatory and Receptor Interactions
- 3-Hydroxy-4-Methoxyphenyl Derivatives : Anti-inflammatory efficacy in compounds like KZR-616 is linked to hydroxy and methoxy groups’ stereospecific interactions with proteasome subunits.
- Target Compound : The 3-methoxy-2-methylphenyl group may lack the stereochemical precision needed for potent anti-inflammatory activity compared to .
Pharmacokinetics
- Halogenated analogs (e.g., ) may exhibit longer half-lives due to metabolic resistance.
Biological Activity
2-Amino-3-(3-methoxy-2-methylphenyl)propanoic acid, also known as a derivative of amino acids, has garnered attention in recent research due to its potential biological activities. This article explores its chemical structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 209.24 g/mol. Its structure includes:
- An amino group (-NH2)
- A carboxylic acid group (-COOH)
- A substituted aromatic ring featuring a methoxy group (-OCH3) and a methyl group (-CH3).
This unique substitution pattern significantly influences its chemical behavior and biological properties.
1. Neurotransmitter Modulation
Research indicates that this compound may interact with neurotransmitter systems, particularly influencing pathways related to mood regulation and pain modulation. Its structural characteristics suggest potential interactions with receptors involved in these pathways.
2. Antiproliferative Effects
Studies have shown that certain derivatives of similar compounds exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds demonstrated IC50 values indicating effective inhibition of cell growth in cancer models . Although specific data for this compound is limited, its structural analogs suggest it may exhibit similar properties.
The mechanism of action involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors.
- Ionic Interactions : The carboxylic acid moiety may participate in ionic interactions, stabilizing binding to targets.
- Steric Effects : The methoxy and methyl groups influence the compound's binding affinity and specificity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-3-(4-methoxyphenyl)propanoic acid | Methoxy group at para position | Neurotransmitter modulation |
| 2-Amino-3-(5-methylphenyl)propanoic acid | Methyl group at meta position | Antiproliferative activity |
| 2-Amino-3-(3,5-dimethylphenyl)propanoic acid | Two methyl groups on phenyl ring | Enhanced binding affinity |
The presence of both methoxy and methyl groups in this compound distinguishes it from its analogs, potentially enhancing its biological efficacy due to unique steric and electronic effects.
Study on Antiproliferative Activity
A study conducted on structurally similar compounds revealed that certain derivatives exhibited significant antiproliferative effects against HCT-116 colon cancer cells. The most potent compounds showed IC50 values ranging from to , suggesting that modifications in the aromatic ring can enhance biological activity .
Neuroprotective Mechanisms
Another study explored the neuroprotective properties of related compounds, indicating that they might protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound could also play a role in neuroprotection through similar mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
